molecular formula C16H15N5O B2597592 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide CAS No. 1421474-23-8

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide

Cat. No.: B2597592
CAS No.: 1421474-23-8
M. Wt: 293.33
InChI Key: SKOYZWDVOINEST-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide ( 1421474-23-8) is a synthetic small molecule with a molecular formula of C16H15N5O and a molecular weight of 293.32 g/mol . Its structure features a benzamide core linked to a pyrimidine-imidazole hybrid system, a scaffold frequently explored in medicinal chemistry for its potential to interact with biologically relevant enzymes. While the specific biological profile of this compound is still under investigation, its molecular architecture provides strong rationale for its research value. The compound's structure incorporates an imidazole ring, a known pharmacophore in various kinase inhibitors , and a pyrimidine moiety, which is a common skeleton in many reported kinase inhibitors . This suggests its potential utility as a key intermediate or starting point in drug discovery programs, particularly in the development of targeted therapies. Researchers may find it valuable for probing enzyme kinetics, studying structure-activity relationships (SAR) in heterocyclic compounds, or as a building block for the synthesis of more complex molecular libraries. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-3-4-12(2)14(7-11)15(22)20-13-8-18-16(19-9-13)21-6-5-17-10-21/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOYZWDVOINEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Variations

The compound shares a pyrimidine backbone with analogs reported in patent literature (e.g., , ), but key differences lie in substituents and appended functional groups:

Compound Pyrimidine Substituents Additional Functional Groups Reported Activity
Target Compound 2-(1H-imidazol-1-yl), 5-(2,5-dimethylbenzamide) None specified in evidence Hypothesized kinase inhibition (structural analogy)
Patent Compound 1 () 3-Cyano, 7-(tetrahydrofuran-3-yloxy), 6-(piperidin-4-ylidene acetamido) Tetrahydrofuran, piperidinylidene Potential anticancer (quinoline-based kinase inhibition)
Patent Compound 2 () 4-(dimethylamino)benzamide substituent Dimethylamino group Enhanced solubility and binding affinity (speculated)
Patent Compound 3 () Phenylsulfonamido group Sulfonamide linkage Possible protease or kinase modulation

Key Observations :

  • The imidazole group in the target compound may confer distinct hydrogen-bonding interactions compared to the cyano or sulfonamido groups in patent analogs.
  • The tetrahydrofuran-3-yloxy moiety in Patent Compound 1 likely enhances metabolic stability compared to the target compound’s dimethylbenzamide .
  • The dimethylamino group in Patent Compound 2 could improve solubility but may reduce blood-brain barrier penetration relative to the target compound’s non-polar substituents.

Pharmacokinetic and Binding Affinity Hypotheses

While direct experimental data for the target compound are absent in the provided evidence, structural analogs suggest:

  • Kinase Selectivity: Imidazole’s nitrogen atoms may engage in unique interactions with kinase hinge regions (e.g., EGFR or JAK2) compared to Patent Compound 1’s quinoline-based scaffold, which is associated with broader kinase inhibition .

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining imidazole and pyrimidine moieties with a benzamide backbone. Its IUPAC name is this compound, and it can be represented by the following structural formula:

C14H15N5O\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}

This unique structure is believed to contribute to its diverse biological activities.

Inhibition of ENPP1

Recent studies have highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in regulating the cGAS-STING pathway. This pathway plays a critical role in immune response and cancer therapy. Inhibitors of ENPP1 can enhance immune responses against tumors. For instance, a related imidazo[1,2-a]pyrazine derivative demonstrated significant inhibitory activity against ENPP1 with an IC50 value as low as 5.70 nM, suggesting that similar compounds may exhibit potent effects through this mechanism .

Anticancer Activity

The compound has shown promise in various cancer models. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The molecular mechanisms involve the modulation of signaling pathways related to cell survival and death.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. These studies indicate that modifications to the imidazole and pyrimidine rings significantly influence potency and selectivity against target enzymes .

ModificationEffect on Activity
Substituents on the imidazole ringEnhanced binding affinity to ENPP1
Variations in benzamide structureAltered cytotoxicity profiles

Case Studies

One notable study investigated the compound's efficacy in combination therapies for cancer treatment. When administered with anti-PD-1 antibodies in murine models, it achieved a tumor growth inhibition rate of approximately 77.7%, demonstrating its potential as an adjunct therapy in immuno-oncology .

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